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Compound of Interest

Compound Name: Cochlioquinone B

Cat. No.: B017917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with

a hybrid biosynthetic origin. First isolated in 1971 from the fungus Cochliobolus miyabeanus, it

belongs to the larger family of cochlioquinones which have garnered scientific interest due to

their diverse biological activities.[1] These activities include phytotoxic, antibacterial, cytotoxic,

and immunosuppressive effects.[1] Notably, Cochlioquinone B has been identified as an

inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug

discovery. This guide provides a detailed overview of the spectroscopic data for

Cochlioquinone B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS), to support ongoing research and development efforts.

Spectroscopic Data of Cochlioquinone B
The structural elucidation of Cochlioquinone B was achieved through a combination of

spectroscopic techniques, primarily NMR and MS. These methods provide detailed information

about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of a molecule. For Cochlioquinone B, the molecular formula has been
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established as C₂₈H₄₀O₆.

Table 1: High-Resolution Mass Spectrometry Data for Cochlioquinone B

Parameter Value

Molecular Formula C₂₈H₄₀O₆

Exact Mass 472.2825

Monoisotopic Mass 472.2825 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide information

about the chemical environment of each hydrogen and carbon atom, respectively. While a

complete, tabulated dataset for Cochlioquinone B is not readily available in publicly

accessible literature, this section outlines the expected spectral features based on its known

structure and data from closely related analogs.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in

Cochlioquinone B
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Proton Type
Predicted Chemical Shift
(δ) ppm

Notes

Methyl Protons (CH₃) 0.8 - 2.5

Multiple singlet and doublet

signals corresponding to the

various methyl groups in the

terpenoid backbone and side

chain.

Methylene Protons (CH₂) 1.2 - 2.8

Complex multiplets arising

from the cyclic and acyclic

portions of the molecule.

Methine Protons (CH) 1.5 - 4.5

Signals corresponding to

stereocenters and other

methine groups.

Olefinic Protons 5.0 - 6.5 Protons on the quinone ring.

Hydroxyl Proton (OH) Variable
Dependent on solvent and

concentration.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in

Cochlioquinone B
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Carbon Type
Predicted Chemical Shift
(δ) ppm

Notes

Methyl Carbons (CH₃) 10 - 30

Methylene Carbons (CH₂) 20 - 45

Methine Carbons (CH) 30 - 80

Quaternary Carbons (C) 35 - 90

Olefinic/Aromatic Carbons 110 - 150
Carbons of the benzoquinone

ring.

Carbonyl Carbons (C=O) 180 - 200 Quinone carbonyls.

Oxygenated Carbons (C-O) 60 - 90
Carbons attached to hydroxyl

or ether linkages.

Experimental Protocols
Detailed experimental protocols for the original spectroscopic analysis of Cochlioquinone B
are not extensively documented in recent literature. However, the following represents a

standard methodology for the isolation and spectroscopic characterization of fungal metabolites

like cochlioquinones.

Isolation and Purification
Caption: General workflow for the isolation of Cochlioquinone B.

Fermentation: The fungus is cultured in a suitable liquid or solid medium to promote the

production of secondary metabolites.

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such

as ethyl acetate or methanol to isolate the crude mixture of metabolites.

Chromatography: The crude extract is subjected to column chromatography, typically using

silica gel, to separate the components based on polarity.
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Purification: Fractions containing Cochlioquinone B are further purified using techniques

like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
Caption: Standard workflow for NMR analysis of a natural product.

Sample Preparation: A few milligrams of pure Cochlioquinone B are dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of a reference

standard like tetramethylsilane (TMS).

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher). This typically includes:

1D ¹H NMR: To identify the proton environments.

1D ¹³C NMR: To identify the carbon skeleton.

2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the

same spin system.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the molecular structure.

Data Processing and Analysis: The raw data is processed using specialized software to

generate the final spectra, which are then interpreted to assign all signals and confirm the

structure.

Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.

Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid

chromatography (LC-MS) for online separation and analysis, or by direct infusion.
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Ionization: The molecules are ionized using a soft ionization technique such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce molecular

ions with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-

resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular

ion, which is used to determine the elemental composition. Tandem mass spectrometry

(MS/MS) can be used to induce fragmentation and provide further structural information.

Logical Relationships in Structure Elucidation
The process of determining the structure of a novel compound like Cochlioquinone B involves

the integration of data from various spectroscopic techniques.
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Caption: Integration of spectroscopic data for structure elucidation.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic data for

Cochlioquinone B. While a complete public repository of its NMR data remains to be

compiled, the information presented here, based on its known structure and the analysis of

related compounds, offers valuable insights for researchers. The standardized experimental

protocols and logical workflows outlined will aid in the isolation, identification, and further

investigation of Cochlioquinone B and other novel natural products. The continued exploration

of such compounds is vital for the discovery of new therapeutic agents and a deeper

understanding of their roles in biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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